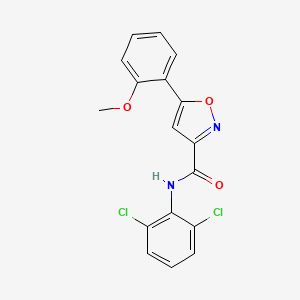![molecular formula C22H28N2O3 B4671900 1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4671900.png)
1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Overview
Description
1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[221]heptane-2,3-dione is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione typically involves multiple steps. One common method includes the reductive amination of a precursor compound with 4-benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperazine ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the piperazine ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases or acids are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine or bicyclic compounds .
Scientific Research Applications
1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest interactions with enzymes and receptors involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-Ethylpiperazin-1-yl)carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- **(1S,2S,3R,4R)-3-[(4-Benzylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- **(1S,2R,3S,4S)-3-[(4-Benzylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
1-[(4-Benzylpiperazin-1-yl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is unique due to its specific bicyclic structure combined with a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-benzylpiperazine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-20(2)21(3)9-10-22(20,18(26)17(21)25)19(27)24-13-11-23(12-14-24)15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUKDQQDXYYVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[(3-bromophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B4671826.png)
![(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B4671838.png)
![N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}-2-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B4671842.png)

![N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4671847.png)


![(6-methoxy-2-naphthyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone](/img/structure/B4671869.png)
![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B4671870.png)
![(4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4671874.png)



![N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4671892.png)
